

An In-depth Technical Guide to the Impurity Profile of Cangrelor

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Compound of Interest

Compound Name: Cangrelor Impurity 4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impurity profile of Cangrelor, a potent intravenous P2Y₁₂ inhibitor. Understanding and controlling impurities in active pharmaceutical ingredients (APIs) is critical for ensuring the safety, efficacy, and quality of the final drug product. This document summarizes the known and potential impurities of Cangrelor, their origins, and the analytical methodologies used for their identification and quantification.

Introduction to Cangrelor and its Impurities

Cangrelor is a direct-acting, reversible antagonist of the P2Y₁₂ receptor, which plays a crucial role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.^[1] Its rapid onset and offset of action make it a valuable therapeutic option in the setting of percutaneous coronary intervention (PCI).^[2]

The manufacturing process of Cangrelor, as well as its storage and handling, can lead to the formation of various impurities. These can be broadly categorized as:

- Process-related impurities: Intermediates, by-products, and unreacted starting materials from the synthetic route.
- Degradation products: Formed due to the degradation of the Cangrelor molecule under various stress conditions such as acidic, basic, and oxidative environments.^{[3][4]}

Forced degradation studies have shown that Cangrelor is sensitive to acidic, basic, and oxidative conditions, while it remains stable under thermal and photolytic stress.[3] These studies are instrumental in identifying potential degradation products and developing stability-indicating analytical methods.

Known Impurities and Degradation Products

Several process-related impurities and degradation products of Cangrelor have been identified and characterized. A comprehensive study identified a total of six degradation products, designated as DP-1 to DP-6, with three of them being previously unreported.[3] Additionally, specific impurities are monitored as part of the quality control of the drug substance.

Data Presentation: Quantitative Analysis of Cangrelor Impurities

The following table summarizes the known impurities of Cangrelor, including their names, molecular formulas, and molecular weights. While specific quantitative data from batch analyses are often proprietary, typical acceptance criteria for impurities in drug substances are guided by ICH Q3A/Q3B principles. Generally, for individual identified impurities, the limit is in the range of 0.05% to 0.2%, and the total impurities are controlled to be between 0.5% to 1.5%. [4]

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Category |
|---|---------------|--|----------------------------|---------------------|
| Cangrelor 6-Amino Triol Impurity | 163706-51-2 | $C_{13}H_{16}F_3N_5O_4S$ | 395.36 | Process-related |
| Cangrelor Phosphate Impurity (Impurity 2) | 847460-53-1 | $C_{16}H_{23}F_3N_5O_7PS_2$ | 549.48 | Process-related |
| Cangrelor Impurity 4 | 1830294-26-2 | $C_{22}H_{28}F_3N_5O_7S_2$ | 595.61 | Process-related |
| Cangrelor Dimer | 2353388-08-4 | $C_{32}H_{44}F_6N_{10}O_{13}P_2S_4$ | 1080.90 | Process-related |
| Cangrelor Sulfoxide | Not Available | $C_{17}H_{21}Cl_2F_3N_5Na_4O_{13}P_3S_2$ | 880.27 | Degradation Product |
| Des Ribose Cangrelor Impurity | 1830294-25-1 | $C_{11}H_{14}F_3N_5S_2$ | 337.39 | Process-related |
| N-Nitroso Cangrelor | Not Available | $C_{17}H_{20}Cl_2F_3N_6Na_4O_{13}P_3S_2$ | 893.27 | Potential Impurity |
| 2-Thioadenosine | 43157-50-2 | $C_{10}H_{13}N_5O_4S$ | 299.31 | Starting Material |

Experimental Protocols

The identification, characterization, and quantification of Cangrelor impurities rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Related Substances

A robust, stability-indicating HPLC method is essential for the routine quality control of Cangrelor and for monitoring its stability.

Methodology:

- Chromatographic System: A standard HPLC system equipped with a UV detector.
- Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm).
- Mobile Phase A: 15 mmol·L⁻¹ ammonium phosphate and sodium perchlorate solution, with the pH adjusted to 7.0 using phosphoric acid.
- Mobile Phase B: Acetonitrile.
- Elution: Gradient elution.
- Flow Rate: 1.0 mL·min⁻¹.
- Detection Wavelength: 242 nm.
- Column Temperature: 30 °C.

This method has been validated for its ability to separate Cangrelor from its known impurities and degradation products, ensuring accurate quantification.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC/QTOF/MS/MS) for Structural Elucidation

For the structural characterization of unknown impurities and degradation products, high-resolution mass spectrometry coupled with liquid chromatography is the technique of choice.

Methodology:

- LC System: An ultra-high-performance liquid chromatography (UHPLC) system for optimal separation.

- **Mass Spectrometer:** A Quadrupole Time-of-Flight (QTOF) mass spectrometer capable of high-resolution mass measurements and MS/MS fragmentation.
- **Ionization Source:** Electrospray Ionization (ESI) in both positive and negative ion modes.
- **Data Acquisition:** Full scan MS and data-dependent MS/MS acquisition to obtain precursor and product ion information.

This technique provides accurate mass measurements for elemental composition determination and fragmentation patterns that help in elucidating the chemical structures of the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of isolated impurities.

Methodology:

- **Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Experiments:** A suite of 1D and 2D NMR experiments are typically performed, including:
 - ^1H NMR
 - ^{13}C NMR
 - Correlation Spectroscopy (COSY)
 - Heteronuclear Single Quantum Coherence (HSQC)
 - Heteronuclear Multiple Bond Correlation (HMBC)
- **Sample Preparation:** Impurities are first isolated, typically by preparative HPLC, and then dissolved in a suitable deuterated solvent.

The data from these experiments provide detailed information about the connectivity of atoms within the molecule, allowing for definitive structure elucidation.

Mandatory Visualizations

Cangrelor's Mechanism of Action: P2Y12 Receptor Signaling Pathway

Cangrelor exerts its antiplatelet effect by antagonizing the P2Y12 receptor. The following diagram illustrates the signaling pathway initiated by ADP binding to the P2Y12 receptor and the point of inhibition by Cangrelor.

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